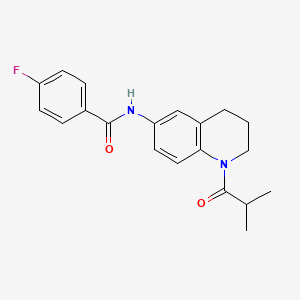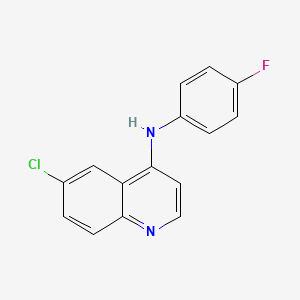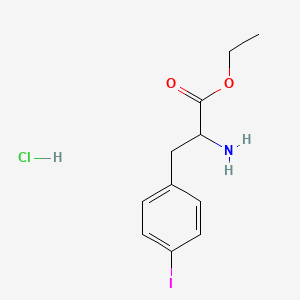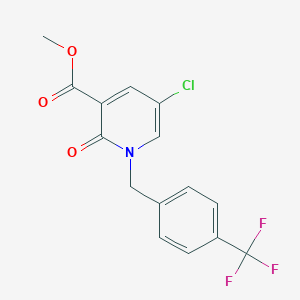
2-Methoxy-4-(piperidin-1-YL)phenylboronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methoxy-4-(piperidin-1-yl)phenylboronic acid is an organoboron compound that has garnered interest in various fields of scientific research due to its unique chemical properties This compound features a boronic acid group attached to a phenyl ring, which is further substituted with a methoxy group and a piperidinyl group
作用机制
Target of Action
The primary target of 2-Methoxy-4-(piperidin-1-YL)phenylboronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .
Mode of Action
This compound interacts with its targets through a process known as transmetalation . In the Suzuki–Miyaura coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The affected pathway by this compound is the Suzuki–Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway involve the formation of new carbon–carbon bonds, which is a fundamental process in organic synthesis .
Pharmacokinetics
It’s known that the kinetics of boronic acids and their esters are dependent on the substituents in the aromatic ring . Also, the pH strongly influences the rate of the reaction, which is considerably accelerated at physiological pH . Therefore, these factors may impact the ADME properties and bioavailability of this compound.
Result of Action
The molecular and cellular effects of this compound’s action involve the formation of new carbon–carbon bonds . This is a fundamental process in organic synthesis and is crucial for the creation of complex organic molecules .
Action Environment
The action of this compound can be influenced by environmental factors such as pH . The rate of the reaction is considerably accelerated at physiological pH . Therefore, the action, efficacy, and stability of this compound may vary depending on the pH of the environment.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-4-(piperidin-1-yl)phenylboronic acid typically involves the following steps:
Formation of the Boronic Acid Group: The boronic acid group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with a boronic acid or boronate ester in the presence of a palladium catalyst and a base.
Introduction of the Piperidinyl Group: The piperidinyl group can be introduced through nucleophilic substitution reactions, where a suitable leaving group on the phenyl ring is replaced by the piperidinyl moiety.
Methoxy Group Addition: The methoxy group can be introduced via electrophilic aromatic substitution reactions, where methanol or a methoxy-containing reagent reacts with the phenyl ring under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing automated reactors and continuous flow systems to enhance efficiency and yield. The use of high-purity reagents and optimized reaction conditions ensures the consistent production of the compound .
化学反应分析
Types of Reactions
2-Methoxy-4-(piperidin-1-yl)phenylboronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates under oxidative conditions.
Reduction: The compound can undergo reduction reactions to form corresponding boranes or borohydrides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, sodium perborate, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Boronic esters and borates.
Reduction: Boranes and borohydrides.
Substitution: Various substituted phenyl derivatives.
科学研究应用
2-Methoxy-4-(piperidin-1-yl)phenylboronic acid has diverse applications in scientific research:
相似化合物的比较
Similar Compounds
Phenylboronic Acid: Lacks the methoxy and piperidinyl groups, making it less versatile in certain applications.
4-Methoxyphenylboronic Acid:
4-(Piperidin-1-yl)phenylboronic Acid: Contains the piperidinyl group but lacks the methoxy group, affecting its chemical properties and reactivity.
Uniqueness
2-Methoxy-4-(piperidin-1-yl)phenylboronic acid is unique due to the combination of its functional groups, which impart distinct reactivity and versatility. The presence of both the methoxy and piperidinyl groups enhances its potential for diverse applications in organic synthesis, medicinal chemistry, and material science .
属性
IUPAC Name |
(2-methoxy-4-piperidin-1-ylphenyl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BNO3/c1-17-12-9-10(5-6-11(12)13(15)16)14-7-3-2-4-8-14/h5-6,9,15-16H,2-4,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUPTXESWPGJGFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)N2CCCCC2)OC)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[1-(1-methyl-1H-pyrazol-4-yl)piperidin-3-yl]prop-2-enamide](/img/structure/B2696427.png)
![Tert-butyl N-[(3-bromo-1H-1,2,4-triazol-5-yl)methyl]carbamate](/img/structure/B2696431.png)
![2-[1-(4-Methoxybenzoyl)azetidin-3-yl]-6-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B2696432.png)

![2-[3-(4-fluorobenzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2696438.png)
![methyl 3-{2-[(allylamino)carbonyl]-1H-pyrrol-1-yl}-2-thiophenecarboxylate](/img/structure/B2696439.png)
![N-[2-(FURAN-3-YL)ETHYL]-2-(3-METHYLPHENOXY)ACETAMIDE](/img/structure/B2696440.png)
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-nitrophenyl)oxalamide](/img/structure/B2696441.png)
![(2S)-2-[4-(trifluoromethyl)phenyl]morpholine](/img/structure/B2696443.png)
![3-(3-PYRIDYLMETHYL)-2-THIOXO-2,3-DIHYDRO[1]BENZOFURO[3,2-D]PYRIMIDIN-4(1H)-ONE](/img/structure/B2696444.png)



